N-(4-(1H-tetrazol-1-yl)phenyl)-4-(5-methylthiophen-2-yl)thiazol-2-amine
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Description
N-(4-(1H-tetrazol-1-yl)phenyl)-4-(5-methylthiophen-2-yl)thiazol-2-amine is a useful research compound. Its molecular formula is C15H12N6S2 and its molecular weight is 340.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Optical Properties of Poly(p-benzamide)s
Researchers explored the synthesis and optical properties of poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer, demonstrating controlled polymerization and potential for creating materials with unique optical characteristics due to the π-stacked interaction between oligothiophene chromophores (Takagi et al., 2013).
Antimicrobial and Anti-infective Agents
A study synthesized thiazole clubbed pyrazole derivatives, showcasing their potential as apoptosis inducers and anti-infective agents. Notably, certain compounds exhibited significant antibacterial and antimalarial activities, highlighting the therapeutic potential of thiazole derivatives (Bansal et al., 2020).
Anthelmintic Activity
Isothiourea derivatives of tetrahydroimidazo[2,1-b]thiazole were prepared, showing an improved spectrum of activity over tetramisole against nematodes, cestodes, and trematodes, suggesting their use as broad-spectrum anthelmintic agents (Brewer et al., 1987).
Corrosion Inhibition
The synthesis and evaluation of thiazoles as corrosion inhibitors for copper in acidic environments were examined, demonstrating high inhibition efficiencies. This study supports the application of thiazole derivatives in protecting metals from corrosion, a critical aspect in industrial applications (Farahati et al., 2019).
Antimicrobial Activity
New series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity, with some compounds showing higher activity than standard antibiotics. This underscores the potential of thiazole derivatives in developing new antimicrobial agents (Althagafi et al., 2019).
Properties
IUPAC Name |
4-(5-methylthiophen-2-yl)-N-[4-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6S2/c1-10-2-7-14(23-10)13-8-22-15(18-13)17-11-3-5-12(6-4-11)21-9-16-19-20-21/h2-9H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQSMQSTVDOMNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CSC(=N2)NC3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.